

Spectroscopic Characterization of Ruthenium(III) Nitrosyl Nitrate: A Technical Guide

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Compound of Interest

Compound Name: Nitroso nitrate;ruthenium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Ruthenium(III) Nitrosyl Nitrate, $\text{Ru}(\text{NO})(\text{NO}_3)_3$. This document details the synthesis, and vibrational and electronic spectroscopic properties of this significant ruthenium compound, offering valuable data and methodologies for researchers in inorganic chemistry, materials science, and drug development.

Introduction

Ruthenium(III) nitrosyl nitrate is a key precursor in the synthesis of various ruthenium-based catalysts and materials. Its distinctive coordination chemistry, featuring both nitrosyl (NO) and nitrate (NO_3) ligands, gives rise to a unique spectroscopic signature. Understanding these characteristics is crucial for quality control, reaction monitoring, and the rational design of new materials and therapeutic agents. This guide summarizes the essential spectroscopic data and experimental protocols for the thorough characterization of $\text{Ru}(\text{NO})(\text{NO}_3)_3$.

Synthesis of $\text{Ru}(\text{NO})(\text{NO}_3)_3$

A common and effective method for the synthesis of solid $\text{Ru}(\text{NO})(\text{NO}_3)_3$ involves the reaction of ruthenium trichloride (RuCl_3) with sodium nitrite (NaNO_2) to form a ruthenium nitrosyl chloride intermediate, followed by reaction with silver nitrate (AgNO_3) to yield the final product.

Experimental Protocol: Synthesis from RuCl_3

A detailed, two-step synthesis process is outlined below^{[1][2]}:

Step 1: Preparation of Ruthenium Nitrosyl Chloride ($\text{Ru}(\text{NO})\text{Cl}_3$)

- Dissolve hydrated ruthenium trichloride ($\text{RuCl}_3 \cdot n\text{H}_2\text{O}$) in a 1M hydrochloric acid (HCl) solution.
- Heat the solution to reflux.
- Slowly add an aqueous solution of sodium nitrite (NaNO_2) dropwise. The solution will change color from dark red to deep purple, accompanied by the release of reddish-brown nitrogen dioxide (NO_2) gas.
- Continue the reaction for approximately 4 hours.
- Distill off the water to obtain a solid mixture.
- Dissolve the $\text{Ru}(\text{NO})\text{Cl}_3$ from the solid mixture using anhydrous ethanol, and filter to remove the insoluble sodium chloride (NaCl).
- Evaporate the ethanol from the filtrate to yield solid $\text{Ru}(\text{NO})\text{Cl}_3$.

Step 2: Preparation of Ruthenium(III) Nitrosyl Nitrate ($\text{Ru}(\text{NO})(\text{NO}_3)_3$)

- Dissolve the obtained $\text{Ru}(\text{NO})\text{Cl}_3$ in deionized water.
- Add an aqueous solution of silver nitrate (AgNO_3).
- Stir the mixture and heat to reflux for approximately 5 hours.
- Filter the reaction mixture to remove the silver chloride (AgCl) precipitate. The resulting filtrate is an aqueous solution of $\text{Ru}(\text{NO})(\text{NO}_3)_3$.
- Extract the $\text{Ru}(\text{NO})(\text{NO}_3)_3$ from the aqueous solution using diethyl ether.
- Evaporate the ether from the extract to obtain the final solid product, $\text{Ru}(\text{NO})(\text{NO}_3)_3$, which typically appears as a brownish-yellow or dark reddish-brown solid^[1].

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Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides critical insights into the molecular structure and bonding within $\text{Ru}(\text{NO})(\text{NO}_3)_3$. The characteristic vibrations of the nitrosyl and nitrate ligands are key identifiers for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The solid-state FTIR spectrum of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ is dominated by a strong absorption band corresponding to the N-O stretching vibration of the nitrosyl ligand.

Experimental Protocol: FTIR Spectroscopy

- Prepare a KBr pellet by mixing a small amount of the solid $\text{Ru}(\text{NO})(\text{NO}_3)_3$ sample with dry potassium bromide (KBr) powder.
- Press the mixture into a transparent disk using a hydraulic press.
- Record the infrared spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .

Quantitative Data: FTIR

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity	Reference
$\nu(\text{NO})$	1924	Strong, Sharp	[1][3]
$\nu(\text{NO}_3)$ asymmetric stretch	~1530	Strong	[4]
$\nu(\text{NO}_3)$ symmetric stretch	~1280	Strong	[4]
Other NO_3 modes	~1050, ~835	Medium-Weak	[5]

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for studying aqueous solutions of $\text{Ru}(\text{NO})(\text{NO}_3)_3$.

Experimental Protocol: Raman Spectroscopy

- Prepare a solution of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ in a suitable solvent, such as dilute nitric acid.
- Place the solution in a quartz cuvette.
- Irradiate the sample with a monochromatic laser source (e.g., 532 nm).
- Collect the scattered light at a 90° angle and analyze it with a Raman spectrometer.

Quantitative Data: Raman Spectroscopy of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ in Nitric Acid

The Raman spectrum of a 0.5 M solution of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ in varying concentrations of nitric acid shows several characteristic bands.

Nitric Acid Conc. (M)	$\nu(\text{NO})$ (cm^{-1})	$\nu(\text{NO}_3)$ asym. stretch (cm^{-1})	$\nu(\text{NO}_3)$ sym. stretch (cm^{-1})	Reference
1	1850-1930	~1530	~1280	[4]
2	1850-1930	~1530	~1280	[4]
3	1850-1930	~1530	~1280	[4]
4	1930	~1530	~1280	[4]
5	1930	~1530	~1280	[4]

The band at approximately 1930 cm^{-1} is assigned to the $\nu(\text{NO})$ vibration of non-hydrolyzed ruthenium nitrosyl complexes[4]. The bands around 1530 cm^{-1} and 1280 cm^{-1} correspond to the asymmetric and symmetric stretching of the nitrate ligands, respectively[4].

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within the $\text{Ru}(\text{NO})(\text{NO}_3)_3$ complex. While detailed studies specifically on the UV-Vis spectrum of pure $\text{Ru}(\text{NO})(\text{NO}_3)_3$ are limited in publicly available literature, general characteristics of ruthenium nitrosyl complexes can be inferred.

Experimental Protocol: UV-Vis Spectroscopy

- Prepare a dilute solution of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ in a UV-transparent solvent (e.g., dilute nitric acid or water).
- Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.
- Use the solvent as a reference blank.

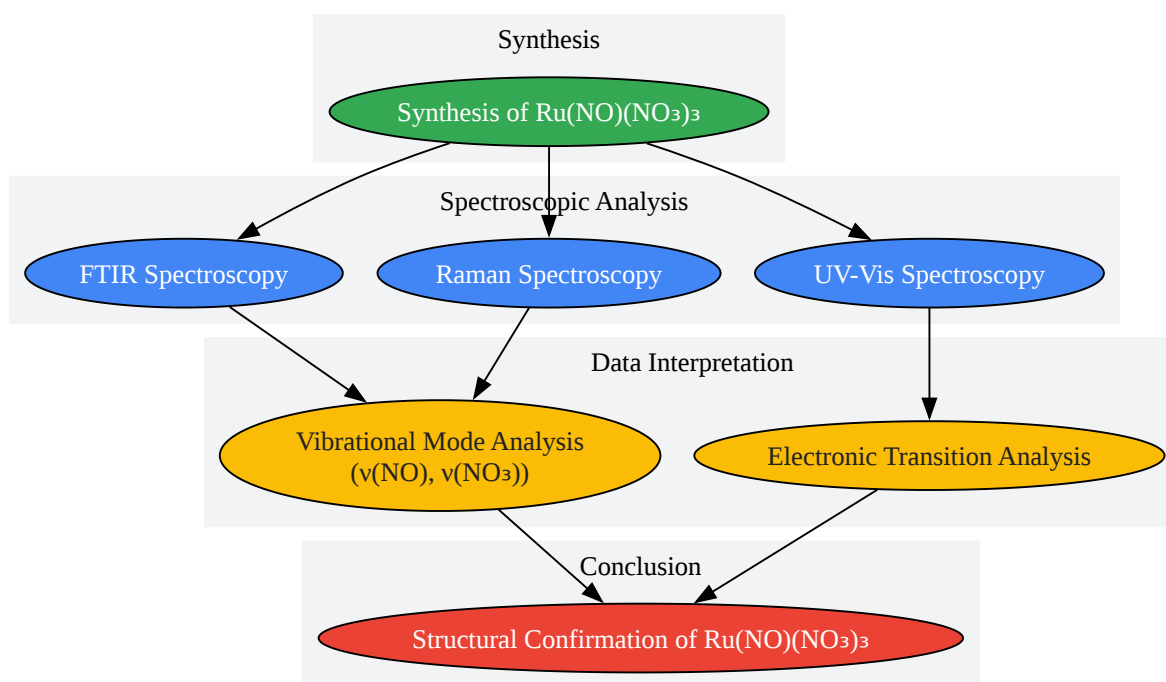
Expected Spectral Features

Ruthenium(III) complexes typically exhibit ligand-to-metal charge transfer (LMCT) bands in the UV-visible region. For $\text{Ru}(\text{NO})(\text{NO}_3)_3$, these transitions would likely involve the nitrate and

nitrosyl ligands and the ruthenium center. The exact position and intensity of these bands can be sensitive to the solvent and the specific coordination environment.

Logical Relationships in Characterization

The characterization of $\text{Ru}(\text{NO})(\text{NO}_3)_3$ follows a logical progression from synthesis to spectroscopic confirmation and analysis.



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This technical guide provides a foundational understanding of the spectroscopic characterization of $\text{Ru}(\text{NO})(\text{NO}_3)_3$. For more specific applications, further investigation into the effects of different solvents, temperatures, and interacting species on the spectroscopic properties is recommended.

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